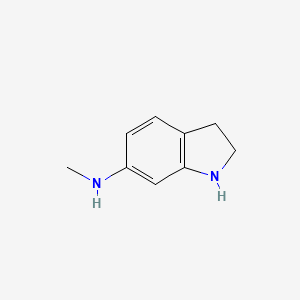

N-Methylindolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-indol-6-amine |

InChI |

InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |

InChI Key |

GOHHENZKSSPEPX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(CCN2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylindolin 6 Amine and Its Precursors

Classical Approaches to Indoline (B122111) Ring Formation Leading to N-Methylindolin-6-amine

Classical methods focus on building the bicyclic indoline core from acyclic or monocyclic precursors. These routes are often versatile, allowing for the introduction of substituents on the benzene (B151609) ring early in the synthetic sequence.

The Fischer indole (B1671886) synthesis, discovered in 1883, is a robust method for creating indole rings from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. chim.itacs.org While it directly produces indoles, it is a critical pathway for accessing precursors that can be subsequently reduced to the desired indoline.

The general mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. acs.org A chim.itchim.it-sigmatropic rearrangement follows, leading to a diimine intermediate. This intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. chim.itacs.org To produce a precursor for this compound, one would typically start with a (4-aminophenyl)hydrazine derivative. The resulting 6-aminoindole (B160974) can then be N-methylated and subsequently reduced to the target compound. A key advantage is that the synthesis can often be performed in one pot without isolating the hydrazone intermediate. chim.it

Modern variations, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. acs.org

Reductive cyclization is a powerful strategy for forming the indoline ring, typically involving the intramolecular reaction of a nitrogen-based functional group (often a nitro group) with another part of the molecule.

A common pathway is the reductive cyclization of ortho-substituted nitroarenes. For instance, the Bartoli reaction, which involves the interaction of a nitroarene with a vinyl Grignard reagent, is an effective method for creating indole structures that can be precursors to indolines. Another prominent method is the reductive cyclization of 2-nitrostyrenes. Treatment of these precursors with reducing agents like aqueous titanium(III) chloride can facilitate a reductive C(sp²)-H amination, leading directly to the formation of the indoline core. This method is particularly useful for synthesizing 6-aminoindoline derivatives from corresponding 2-(2-nitro-4-aminophenyl) precursors. The reaction proceeds through the reduction of the nitro group to a nitroso, hydroxylamine, or amino group, which then attacks the adjacent vinyl group intramolecularly to form the five-membered ring.

A similar strategy, the Batcho-Leimgruber indole synthesis, can produce 6-aminoindole from 2,4-dinitrotoluene (B133949) via reduction of a nitrostyrene (B7858105) intermediate. nih.gov

The direct reduction of the C2=C3 double bond of a substituted indole is a straightforward method to obtain the corresponding indoline. This approach is advantageous when the desired substituted indole is readily available. To synthesize this compound, the precursor would be N-methyl-6-aminoindole or, more commonly, N-methyl-6-nitroindole, as the nitro group can be reduced simultaneously.

The hydrogenation of nitroindoles to aminoindolines can be achieved using various catalytic systems. For example, the reduction of 7-nitroindole (B1294693) has been shown to yield 7-aminoindole using a Rhodium on Alumina (Rh/Al2O3) catalyst. rsc.org Similarly, 6-nitroindole (B147325) can be hydrogenated to form 6-aminoindoline. sci-hub.se Common conditions involve using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. rsc.org Another effective method involves using reduced iron powder in an acidic medium, such as ethanol/water with hydrochloric acid, to reduce a nitroindoline (B8506331) to an aminoindoline. nih.gov

| Precursor | Catalyst/Reagent | Product | Reference |

| 7-Nitroindole | 5% Rh/Al2O3-Al/H2O | 7-Aminoindole | rsc.org |

| 4-Nitroindoline | Reduced Iron Powder/HCl | 4-Aminoindole | nih.gov |

| 6-Nitroindole | Catalytic Hydrogenation (e.g., Pd/C, H2) | 6-Aminoindoline | sci-hub.sersc.org |

This table summarizes various catalytic hydrogenation methods for reducing nitro-substituted indoles/indolines to their amino counterparts, a key step in precursor synthesis.

Directed Functionalization Strategies for this compound Synthesis

These strategies involve modifying an existing indoline or indole ring to introduce the required methyl and amine functionalities at the correct positions.

Directly adding an amino group to the C6 position of the N-methylindoline benzene ring is a significant challenge due to the lower reactivity of the benzenoid C-H bonds compared to those on the pyrrole (B145914) ring. thieme-connect.com Functionalization at the C5 and C6 positions is particularly rare because they are distant from potential directing groups on the nitrogen or at the C2/C3 positions. thieme-connect.comfrontiersin.org

Modern synthetic chemistry has made progress in this area through transition-metal-catalyzed C-H activation. Strategies often employ a directing group attached to the indole nitrogen, which positions a metal catalyst (like palladium, rhodium, or ruthenium) in proximity to a specific C-H bond. acs.orgfrontiersin.org For C6 functionalization, "remote" C-H activation strategies are necessary. This can involve complex, U-shaped templates or the use of ancillary directing groups at other positions to force the catalyst to interact with the C6-H bond. snnu.edu.cn

A more classical and often more practical approach is to install a halogen, such as bromine, at the C6 position. This can be achieved by brominating indoline in sulfuric acid with silver sulfate. nih.gov The resulting 6-bromo-N-methylindoline can then undergo a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia equivalent or a protected amine. sci-hub.seacs.org The Buchwald-Hartwig reaction has proven effective for coupling aminoindoles with bromoindoles, demonstrating its utility for forming C-N bonds at the benzene ring positions of the indole scaffold. acs.orgbeilstein-journals.org

The final step in several synthetic routes is the methylation of the indoline nitrogen (N1). This reaction must be selective to avoid methylation of the C6-amino group. Starting with indolin-6-amine, where the C6-amino group is often protected, allows for the selective methylation of the N1 position.

A widely used method for N-methylation involves a strong base like sodium hydride (NaH) to deprotonate the indoline nitrogen, followed by reaction with an electrophilic methyl source such as methyl iodide. ursinus.edu Alternatively, copper hydride ((CAAC)CuH) catalyzed N-methylation using paraformaldehyde as the C1 source has been shown to be effective for methylating indoline in good yield (74%). This method is part of a broader set of reductive amination techniques where an amine reacts with a carbonyl compound (like formaldehyde) in the presence of a reducing agent to form a new N-alkyl bond.

| Amine Substrate | Methylating Agent | Catalyst/Base | Yield | Reference |

| Indoline | Paraformaldehyde | (CAAC)CuCl / PMHS | 74% | |

| N-acyl amino acids | Methyl Iodide | Sodium Hydride | High | ursinus.edu |

| 1,2,3,4-tetrahydroquinoline | Paraformaldehyde | (CAAC)CuCl / PMHS | 68% |

This table presents examples of N-methylation reactions applicable to indoline and related amines.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This process is contingent on the presence of a suitable leaving group (e.g., a halide) and the activation of the aromatic ring by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.compressbooks.pub

For the synthesis of this compound precursors, an SNAr strategy would typically involve an indoline ring appropriately substituted with an EWG, most commonly a nitro group (-NO₂), to facilitate the displacement of a leaving group by an amine. The nitro group is particularly effective as it strongly activates the ring towards nucleophilic attack and can be readily reduced to the desired primary amine in a subsequent step. pressbooks.pubpressbooks.pub

A hypothetical SNAr pathway could start with a precursor like 6-nitro-7-chloroindoline. The electron-withdrawing nitro group at the 6-position would activate the C-7 position for nucleophilic attack by methylamine (B109427) or ammonia. If ammonia is used, a subsequent N-methylation step would be required to yield the final product. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance effects of the EWG. wikipedia.org The reaction is typically carried out in a polar solvent.

However, direct SNAr reactions on unactivated halo-indolines are generally unfavorable due to the electron-rich nature of the aromatic ring. wikipedia.org Therefore, the synthesis almost invariably proceeds through an activated precursor, such as a nitro-derivative, which is later converted to the target amine. acs.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Substrate Type | Nucleophile | Electron-Withdrawing Group (EWG) | Typical Conditions | Product Type |

|---|---|---|---|---|

| Dinitrochlorobenzene | Amine (R-NH₂) | Two -NO₂ groups | Basic solution, moderate temperatures | Dinitroaniline derivative |

| Chloro-nitropyridine | Amine (R-NH₂) | -NO₂ group and ring Nitrogen | Often proceeds readily at room or elevated temperatures | Amino-nitropyridine |

This table presents generalized conditions for SNAr reactions to illustrate the principles involved. masterorganicchemistry.comnih.gov

Innovative and Green Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods. These innovative routes offer milder reaction conditions, higher atom economy, and access to novel chemical reactivity compared to traditional methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of arylamines like this compound. mdpi.com These methods are often more versatile and occur under milder conditions than classical approaches.

A primary strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nih.gov This reaction can be employed to couple a 6-haloindoline (e.g., 6-bromoindoline) with methylamine or a protected amine equivalent. The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success, influencing reaction rate and scope.

Alternatively, the synthesis can proceed in two distinct steps:

Formation of 6-aminoindoline: This can be achieved via Buchwald-Hartwig coupling of a 6-haloindoline with ammonia or an ammonia equivalent, or more commonly, through the catalytic hydrogenation of 6-nitroindoline (B33760) using catalysts like Palladium on carbon (Pd/C). pressbooks.pubacs.org

N-methylation: The resulting 6-aminoindoline can be selectively N-methylated. A highly efficient and green method for this is reductive amination , which involves reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent, such as H₂ over a palladium catalyst. rsc.org This approach is often high-yielding and avoids the use of toxic alkylating agents. Challenges include preventing the formation of dimethylated byproducts.

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant alternative for C-N bond formation, though they often require higher temperatures than their palladium-catalyzed counterparts. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Methods for C-N Bond Formation

| Method | Catalyst System (Example) | Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., Xantphos) | Aryl Halides, Amines | Mild conditions, broad substrate scope, high functional group tolerance. nih.gov |

| Reductive Amination | Pd/C, H₂ | Primary Amine, Formaldehyde | Green method for N-methylation, high efficiency. rsc.org |

Photocatalytic and Electrocatalytic Methodologies

Harnessing light or electrical energy to drive chemical reactions offers a sustainable alternative to traditional thermal methods, often enabling unique reactivity under exceptionally mild conditions. acs.orgoaepublish.com

Photocatalysis utilizes a catalyst that, upon absorbing light, can initiate a chemical transformation. acs.org For the synthesis of this compound, visible-light photoredox catalysis could be applied to form the key C-N bond. In a potential pathway, a photocatalyst (like an iridium or ruthenium complex, or an organic dye) is excited by light. acs.orgnih.gov The excited catalyst can then engage in single-electron transfer with a precursor. For instance, it could facilitate the coupling of a 6-haloindoline with an amine by generating radical intermediates. nih.gov This approach avoids the need for high temperatures and strong bases, aligning with the principles of green chemistry. While specific protocols for this compound may not be widely published, the general methodology for photocatalytic C-N bond formation is well-established. nih.govnih.gov

Electrocatalysis uses electrical potential to overcome the activation energy of a reaction, replacing chemical oxidants or reductants with electrons. unl.pt The synthesis of aromatic amines can be achieved by the electrocatalytic reduction of nitroaromatic compounds. nih.gov A process for this compound could involve the electrocatalytic reduction of 6-nitroindoline to 6-aminoindoline on a cathode surface, followed by a separate N-methylation step. This method is attractive for its high efficiency and the use of a clean reagent (electrons). dtu.dk More advanced electrocatalytic systems aim to perform C-N coupling reactions directly, for example, by reacting an aromatic precursor with a nitrogen source like ammonia or nitrate (B79036) under an electrical potential. unl.pt These emerging techniques represent a frontier in sustainable chemical manufacturing. osti.govnih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous intermediates or highly exothermic reactions. cinz.nz

The synthesis of this compound is well-suited for a flow chemistry approach. A multi-step synthesis can be "telescoped," where the output from one reactor flows directly into the next, where a new reagent is introduced. mdpi.com For example, a flow process could be designed where 6-nitroindoline is first reduced to 6-aminoindoline in a reactor containing a packed bed of a heterogeneous catalyst (e.g., Pd/C). rsc.org The resulting stream containing the primary amine could then be mixed with formaldehyde and passed through a second heated reactor to achieve continuous reductive N-methylation. rsc.orgcinz.nz

This approach allows for scalable production by simply running the system for a longer duration, bypassing the challenges associated with scaling up batch reactors. cinz.nz Furthermore, inline purification techniques, such as scavenger cartridges that remove excess reagents or catalyst residues, can be integrated into the flow path, leading to a highly pure product stream and simplifying downstream processing. beilstein-journals.org The ability to safely handle reactive intermediates and precisely control exothermic processes makes flow chemistry a highly attractive option for the industrial-scale production of this compound. almacgroup.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Challenging; requires re-optimization and larger vessels. | Straightforward; achieved by extending run time ("scaling out"). cinz.nz |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. cinz.nz |

| Safety | Higher risk with hazardous reagents or exotherms due to large volumes. | Enhanced; small reactor volume minimizes risk. almacgroup.com |

| Process Control | Less precise; potential for temperature/concentration gradients. | Highly precise control over temperature, pressure, and residence time. |

| Multi-step Synthesis | Requires isolation and purification at each step. | Can be "telescoped" into a single continuous operation. mdpi.com |

Challenging Aspects and Future Directions in this compound Synthesis

Despite the availability of multiple synthetic routes, the preparation of this compound presents several challenges that are the focus of ongoing research.

Challenging Aspects:

Selectivity in N-Methylation: A primary challenge is achieving selective mono-N-methylation of the 6-amino group while avoiding the formation of the N,N-dimethylated byproduct. Many methylating agents can lead to over-alkylation, necessitating careful control of stoichiometry and reaction conditions or the use of more sophisticated methods like reductive amination. monash.edu

Regioselectivity: In syntheses starting from a substituted indoline, ensuring that functionalization occurs exclusively at the desired C-6 position without side reactions at other positions (such as C-5, C-7, or the indoline nitrogen) is crucial.

Harsh Reaction Conditions: Some classical methods, such as certain SNAr or Ullmann reactions, may require high temperatures, strong acids or bases, and long reaction times, which can limit functional group tolerance and generate significant waste. pressbooks.pub

Purification: The separation of the final product from structurally similar byproducts (e.g., dimethylated amine), unreacted starting materials, and catalyst residues can be complex and may require chromatographic purification, which is not ideal for large-scale production. beilstein-journals.org

Future Directions:

The future of this compound synthesis will likely focus on addressing these challenges through the development of more sophisticated and sustainable methodologies.

Advanced Catalysis: The design of new transition metal catalysts with higher activity and selectivity will be key. This includes developing ligands that can precisely control reactivity to favor mono-methylation and prevent side reactions.

Direct C-H Functionalization: A major goal is the development of methods for the direct C-H amination or methylation of the indoline core. This would eliminate the need for pre-functionalized precursors (like halo- or nitro-indolines), dramatically shortening synthetic routes and improving atom economy.

Greener Methodologies: There will be continued expansion of photocatalytic, electrocatalytic, and flow chemistry approaches. nih.govunl.ptmdpi.com These methods promise milder conditions, reduced energy consumption, and the ability to access novel reactivity.

Biocatalysis: The use of enzymes (biocatalysts) for selective amination or N-methylation could offer unparalleled selectivity under environmentally benign aqueous conditions, though this field is still developing for this class of compounds.

By focusing on these areas, future synthetic routes to this compound will become more efficient, scalable, and environmentally sustainable.

Reactivity and Functionalization Pathways of N Methylindolin 6 Amine

Reactions Involving the Secondary Amine (N6) Group

The secondary amine at the 6-position is a key site for nucleophilic reactions, allowing for the introduction of a variety of functional groups.

The secondary amine of N-Methylindolin-6-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. researchgate.netlibretexts.org The resulting N-acyl derivatives are important for modifying the electronic and steric properties of the molecule.

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.orgorganic-chemistry.org This reaction is a common strategy for installing a robust and electron-withdrawing group, which can influence the biological activity and physical properties of the parent amine. The Hinsberg test, which uses a sulfonyl chloride to differentiate between primary, secondary, and a tertiary amine, is a classic example of this reactivity. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions of Amines Note: The following table provides general examples of acylation and sulfonylation reactions that are analogous to the expected reactivity of this compound.

| Reactant (Amine) | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | Acetyl chloride | Base (e.g., pyridine) | N-Acetyl Amide | researchgate.net |

| Primary/Secondary Amine | Benzenesulfonyl chloride | Base (e.g., NaOH) | N-Benzenesulfonamide | libretexts.org |

| Aniline (B41778) | Acetic anhydride (B1165640) | - | Acetanilide | libretexts.org |

N-alkylation of the secondary amine can be achieved using alkyl halides. However, direct alkylation of amines can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net To achieve selective mono-alkylation, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a more controlled method. jst.go.jp

N-arylation of the secondary amine introduces an aryl group, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govd-nb.infoorganic-chemistry.org Metal-free arylation methods using diaryliodonium salts have also been developed and are applicable to a range of amines, including cyclic secondary amines like indoline (B122111) derivatives. researchgate.netnih.gov

Table 2: Representative Alkylation and Arylation Reactions of Amines Note: This table presents examples of N-alkylation and N-arylation reactions analogous to those expected for this compound.

| Reactant (Amine) | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Amine | Alkyl Halide | Excess amine | Secondary Amine | researchgate.net |

| Indoline | Carboxylic Acid, NaBH(OAc)₃ | Dichloroethane, 40°C | N-Alkylindoline | jst.go.jp |

| 2-Methylindoline (B143341) | Diaryliodonium salt | Na₂CO₃, Toluene, 110°C | N-Aryl-2-methylindoline | nih.gov |

| Aliphatic Amines | Aryl Halide | Pd or Cu catalyst | N-Aryl Amine | d-nb.infoorganic-chemistry.org |

The secondary amine of this compound can react with isocyanates to form ureas. This reaction is typically a straightforward addition with no byproducts. Alternatively, ureas can be synthesized by reacting the amine with a carbamoyl (B1232498) chloride. wikipedia.orggoogle.com Carbamoyl chlorides are prepared from the reaction of an amine with phosgene (B1210022) or by the addition of hydrogen chloride to an isocyanate. wikipedia.org

Table 3: Representative Urea (B33335) Formation Reactions Note: The reactions below illustrate general methods for urea synthesis applicable to this compound.

| Reactant (Amine) | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Secondary Amine | Isocyanate | - | N,N,N'-Trisubstituted Urea | wikipedia.org |

| Secondary Amine | Dimethylcarbamoyl chloride | - | N,N-Dimethyl-N'-substituted Urea | wikipedia.org |

Reactions at the Indoline Ring System

The indoline ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The position of substitution is directed by the combined effects of the N-methyl group and the 6-amino (or functionalized amino) group.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can occur on the benzene (B151609) ring of the indoline system. uwindsor.camasterorganicchemistry.commt.com The N-methyl group and the secondary amine at the 6-position are both activating, ortho-, para-directing groups. In this compound, the positions ortho and para to the 6-amino group are positions 5, 7, and the already substituted position 1. The N-methyl group at position 1 activates the ortho (position 7) and para (position 4) positions. Therefore, electrophilic substitution is expected to be directed primarily to the C5 and C7 positions, which are ortho to the powerful activating amino group. Steric hindrance may influence the regioselectivity between these two positions. For instance, nitration of N-protected indolines has been shown to occur at the C5 position. rsc.org Friedel-Crafts acylation of N-protected indoles has been used to introduce alkyl groups after reduction. datapdf.com

Table 4: Representative Electrophilic Aromatic Substitution Reactions on Indoline Analogs Note: This table provides examples of EAS reactions on indoline-related structures to infer the reactivity of this compound.

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acylindoline | Cu(NO₃)₂·3H₂O, K₂S₂O₈, TFA | DCE, 80°C | 5-Nitro-N-acylindoline | rsc.org |

| 1-(Phenylsulfonyl)indole | Acyl chloride, AlCl₃ | CS₂ | 5-Acyl-1-(phenylsulfonyl)indole | datapdf.com |

| Indoline | Hexafluoroacetone | CHCl₃, 20°C | 7-(Perfluoro-1-hydroxy-1-methylethyl)indoline | ineosopen.org |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. datapdf.comnih.gov In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, both the N-methyl group of the indoline and a suitably protected N6-amino group (e.g., as an amide or carbamate) can act as DMGs. datapdf.comnih.gov The N-methyl group in N-methylindole directs lithiation to the C2 position. datapdf.com An N-acyl or N-carbamoyl group at the 6-position would be a powerful director for lithiation at the C5 or C7 position. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA can influence the outcome of the reaction. uwindsor.caresearchgate.net Asymmetric deprotonation using a chiral ligand can lead to enantiomerically enriched products. acs.org

Table 5: Representative Directed Ortho-Metalation Reactions of Indole (B1671886)/Indoline Derivatives Note: The following examples illustrate the principles of DoM that could be applied to this compound.

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Methylindole | n-Butyllithium | Ether | 2-Lithio-1-methylindole | datapdf.com |

| N-Boc-indoline | s-BuLi, (-)-sparteine | Ether, -78°C | 2-Lithio-N-Boc-indoline | acs.org |

| N-Methylindole-2-hydrazide | t-BuLi, TMEDA | THF | 3-Lithio-N-methylindole-2-hydrazide | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require prior modification, such as halogenation of the aromatic ring (e.g., at the 4, 5, or 7-positions) to introduce a suitable leaving group for oxidative addition to the palladium catalyst. The 6-amino group can also be a coupling partner in certain reactions, like the Buchwald-Hartwig amination, but for Suzuki, Heck, and Sonogashira reactions, a halide is the more common reaction partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura coupling involving a halogenated derivative of this compound (e.g., 5-bromo-N-methylindolin-6-amine) with an arylboronic acid would proceed in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it a versatile method for creating biaryl structures. uwindsor.canih.govwikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, P(tBu)₃ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Toluene, Dioxane, THF, DMF, Water |

| Temperature | Room Temperature to 120 °C |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org For a halogenated this compound, this reaction would allow for the introduction of vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The regioselectivity of the Heck reaction on indole systems can often be controlled by the choice of ligands and reaction conditions. rsc.org For instance, the oxidative Heck reaction of N-methylindole with acrylates has been studied, providing insights into the likely reactivity of the indoline core. rsc.orgmdpi.com

Interactive Table: Representative Conditions for Heck Reaction of Aryl Halides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂ |

| Ligand | PPh₃, P(o-Tol)₃, None ("ligandless") |

| Base | Et₃N, NaOAc, K₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene |

| Temperature | 70 °C to 140 °C |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnrochemistry.com A 6-halo-N-methylindolin-6-amine derivative could be coupled with various alkynes to introduce alkynyl moieties, which are valuable handles for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of terminal alkynes, which can be a significant side reaction. washington.eduresearchgate.net

Interactive Table: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Ligand | PPh₃ |

| Base | Et₃N, Diisopropylamine, Pyrrolidine (B122466) |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room Temperature to 100 °C |

Reactivity of the N1-Methyl Group and Ring Nitrogen

The tertiary nitrogen of the indoline ring is a key site for reactivity, participating in reactions that increase its coordination number or alter its oxidation state.

The nitrogen atom of the N-methylindoline core is nucleophilic and can readily react with alkyl halides to form quaternary ammonium salts. This classic Sₙ2 reaction is known as the Menshutkin reaction. wikipedia.org The reaction rate is dependent on the nature of the alkyl halide (I > Br > Cl) and the solvent polarity. wikipedia.org The resulting quaternary ammonium salts can have altered solubility and biological activity profiles and can be used as phase-transfer catalysts. wikipedia.org The quaternization of tertiary amines, including cyclic amines, is a well-established transformation. google.comresearchgate.netmdpi.com For this compound, reaction with an alkyl halide such as methyl iodide would yield the corresponding N,N-dimethylindolinium iodide salt.

Interactive Table: General Conditions for Quaternization of Tertiary Amines

| Parameter | Typical Reagents/Conditions |

| Alkylating Agent | Methyl iodide, Benzyl bromide, Ethyl bromide |

| Solvent | Acetonitrile, THF, DMF, Alcohols |

| Temperature | Room Temperature to 80 °C |

| Additives | Hünig's base (to prevent side reactions with secondary amines) researchgate.net |

The nitrogen atom of the indoline ring can undergo oxidation. The oxidation of N-methylindoline can lead to the corresponding N-methylindole, representing an aromatization of the five-membered ring. nih.gov This dehydrogenation can be achieved using various oxidizing agents. Further oxidation is also possible. For instance, the oxidation of N-methylindole, the product of the initial oxidation of N-methylindoline, can yield N-methyl-2-oxindole. cnr.itacs.org This subsequent oxidation can be catalyzed by manganese-containing artificial enzymes, proceeding through a proposed N-methyl-indoline-2,3-epoxide intermediate. cnr.it Therefore, a stepwise oxidation of this compound could potentially lead first to N-methyl-6-aminoindole and then to N-methyl-6-amino-2-oxindole, providing access to different classes of heterocyclic compounds.

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to molecular complexity. organic-chemistry.orgscielo.br Similarly, cascade reactions, involving two or more sequential transformations where the product of the first step is the substrate for the next, allow for the rapid construction of intricate molecular frameworks from simple precursors. acs.orgnih.govresearchgate.net

Indoline scaffolds are frequently synthesized and functionalized through such processes. For example, cascade reactions involving radical cyclizations of N-aryl allylamines are a modern strategy for accessing functionalized indolines. acs.orgresearchgate.net Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been developed for the synthesis of indolines. mdpi.com

A notable example of a multi-component reaction involving an indoline is the three-component reaction of an aryne, a tertiary amine, and an aldehyde. In a related example, N-methylindoline has been used in such a reaction to synthesize nine-membered dibenzo acs.orgsnnu.edu.cnoxazonines in moderate yields. This suggests that this compound could potentially participate in similar aryne-mediated MCRs, leading to complex polycyclic heterocyclic systems.

Stereochemical Aspects of Functionalization (if applicable to specific derivatives)

The synthesis of chiral indolines is of significant interest due to their prevalence in bioactive molecules. researchgate.netacs.org Functionalization of this compound can lead to the formation of new stereocenters, making stereochemical control a crucial aspect of its chemistry.

For instance, reactions at the C2 or C3 positions of the indoline ring can generate chiral centers. The development of asymmetric catalytic methods for the synthesis of 2- and 3-substituted indolines is an active area of research. researchgate.netrsc.org Palladium-catalyzed asymmetric allylic alkylation of indolyl-derived substrates has been used to construct chiral 2-spirocyclic-indoline derivatives with high chemo-, regio-, enantio-, and diastereoselectivity. chinesechemsoc.org

Furthermore, if the this compound scaffold is appropriately substituted, it can give rise to atropisomerism. The restricted rotation around a C-N or C-C bond can lead to stable, separable atropisomers. Chiral phosphoric acids have been used as catalysts for the atroposelective N-arylation of indoles, demonstrating a strategy that could potentially be applied to derivatives of this compound to create axially chiral compounds. snnu.edu.cn

The enantioselective synthesis of indolines can also be achieved through cascade reactions, where chirality is induced in one of the early steps and then propagated through the subsequent transformations. nih.gov For example, a conjugate addition/asymmetric protonation/aza-Prins cascade reaction has been developed for the enantioselective synthesis of fused polycyclic indolines starting from simple indole derivatives. nih.gov Such strategies could be adapted for the stereoselective synthesis of complex derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for N Methylindolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Methylindolin-6-amine. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information on the types and numbers of protons and carbons in the molecule. For instance, in a study involving the methylation of aromatic amines, the ¹H and ¹³C NMR spectra of 1-methylindoline (B1632755) were recorded, and the data were found to be in agreement with established literature values. rsc.org

However, for a complete and unambiguous assignment of all proton and carbon signals in more complex derivatives of this compound, advanced two-dimensional (2D) NMR experiments are indispensable. nih.gov These techniques separate NMR signals into two frequency dimensions, revealing correlations between different nuclei. iosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing out the proton connectivity within the indoline (B122111) ring and the N-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the position of the N-methyl group and the amino group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.

The application of these 2D NMR techniques has been demonstrated in the structural characterization of various heterocyclic compounds, including fused 1,2,4-triazolo isoquinoline (B145761) derivatives, where ¹H NMR, ¹³C NMR, and HRMS analysis were used to confirm their structures. researchgate.net

Table 1: Representative NMR Data for Indoline Structures This table is a generalized representation based on typical chemical shifts for indoline-type structures and does not represent experimentally verified data for this compound itself unless specifically cited.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.7-3.0 | ~35-40 | C2, C7a |

| H-2 | ~3.0-3.3 (t) | ~50-55 | C3, C7a, N-CH₃ |

| H-3 | ~3.5-3.8 (t) | ~30-35 | C2, C3a, C4 |

| H-4 | ~6.6-6.8 (d) | ~115-120 | C3, C5, C6, C7a |

| H-5 | ~7.0-7.2 (t) | ~125-130 | C3a, C4, C6, C7 |

| H-7 | ~6.5-6.7 (d) | ~110-115 | C3a, C5, C6 |

| C-3a | - | ~130-135 | H-3, H-4, H-5, H-7 |

| C-6 | - | ~145-150 | H-4, H-5, H-7 |

| C-7a | - | ~150-155 | H-2, H-4, H-7, N-CH₃ |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.net It is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound, as they can exhibit different physical properties. Cross-polarization (CP) combined with magic-angle spinning (MAS) is a common ssNMR technique used to obtain high-resolution spectra for nuclei like ¹³C. auremn.org

For indoline derivatives, ssNMR can provide insights into the molecular conformation and packing in the crystal lattice. auremn.org For example, studies on isatin (B1672199) derivatives have used ¹³C CP/MAS NMR to identify the presence of different conformers in the solid state. auremn.org While specific ssNMR studies on this compound are not widely reported, the technique has been successfully applied to related indole (B1671886) and indoline systems. In one instance, ¹³C-CPMAS solid-state NMR was used to study an indoline intermediate in tryptophan synthase. researchgate.net These studies demonstrate the potential of ssNMR to elucidate the solid-state structure of this compound and its derivatives. sciengine.comjlu.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a highly sensitive method used for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. msu.edunih.gov For this compound (C₉H₁₂N₂), the theoretical exact mass can be calculated with high precision. HRMS is crucial for confirming the elemental composition and for the identification of unknown metabolites or derivatives in complex mixtures. nih.gov

Table 2: Exact Masses of Potential Molecular Ions This table illustrates the capability of HRMS to distinguish between compounds with the same nominal mass.

| Molecular Formula | Nominal Mass | Exact Mass (Da) |

| C₉H₁₂N₂ | 148 | 148.10005 |

| C₈H₈N₂O | 148 | 148.06366 |

| C₁₀H₁₆ | 148 | 148.12520 |

| C₈H₁₂O₂ | 148 | 148.08373 |

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation of this ion would provide insights into the structure of the molecule. Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this could involve the loss of a methyl radical from the N-methyl group or fragmentation within the indoline ring structure. The fragmentation of 2-methylindoline (B143341) has been studied, showing a base peak at m/z 106, which is proposed to be an anchimerically stabilized amine tropylium (B1234903) cation. researchgate.net The analysis of fragmentation patterns is essential for the structural confirmation of this compound and for distinguishing it from its isomers. researchgate.net

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. scielo.org.mxjenck.com These techniques are complementary and can be used to identify the functional groups present in a molecule. mdpi.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, one would expect to see characteristic peaks for N-H stretching and bending vibrations from the amino group, C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-N stretching vibrations. upi.edu

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon skeleton.

Table 3: Expected Vibrational Frequencies for this compound This table is a generalized representation based on typical vibrational frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (amine) | Stretching | 3300-3500 | FTIR, Raman |

| N-H (amine) | Bending | 1550-1650 | FTIR |

| C-H (aromatic) | Stretching | 3000-3100 | FTIR, Raman |

| C-H (aliphatic) | Stretching | 2850-3000 | FTIR, Raman |

| C=C (aromatic) | Stretching | 1450-1600 | FTIR, Raman |

| C-N | Stretching | 1250-1350 | FTIR |

Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic ring, and aliphatic components.

As a secondary amine, this compound should exhibit a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com The C-N stretching vibration for the aromatic amine portion is anticipated to be strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretch from the indoline ring would likely be found between 1250-1020 cm⁻¹. orgchemboulder.com

The aromatic nature of the molecule gives rise to several distinct signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a set of medium-to-weak absorption bands in the 1600-1450 cm⁻¹ region. Additionally, strong bands due to C-H out-of-plane bending can provide information about the substitution pattern on the aromatic ring. libretexts.org The aliphatic C-H bonds of the methyl group and the pyrrolidine (B122466) ring will show stretching vibrations in the 2960-2800 cm⁻¹ range. wpmucdn.com

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkane (CH₃, CH₂) | C-H Stretch | 2960 - 2800 | Medium to Strong |

This table is generated based on typical IR absorption ranges for the specified functional groups. orgchemboulder.comwpmucdn.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular behavior of this compound are influenced by the interplay of its constituent parts. The conformation of aromatic amines is a balance between the nitrogen atom's tendency to adopt a planar sp² hybridization to maximize resonance with the aromatic ring and its natural inclination towards a pyramidal sp³ geometry. mdpi.com In this compound, the nitrogen of the amino group is part of a five-membered ring fused to the benzene ring, which introduces significant conformational constraints.

The indoline ring system itself is not perfectly planar. The five-membered pyrrolidine portion typically adopts a puckered or envelope conformation to relieve angle strain. researchgate.net Computational studies on related N-methylaniline molecules show that steric hindrance can cause the methyl group to influence the geometry around the nitrogen atom, potentially leading to a more pronounced pyramidal character. mdpi.com

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Determination of Crystal Structure and Absolute Configuration

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. libretexts.org This is often a challenging step, requiring the exploration of various solvents and crystallization conditions. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to X-rays. The diffraction data, consisting of the positions and intensities of thousands of reflections, are collected. researchgate.net

These data are then used to calculate an electron density map of the repeating unit in the crystal (the unit cell). nih.gov By fitting the known atoms of this compound into this map, a detailed molecular structure can be built and refined. researchgate.netmdpi.com The final refined structure provides highly accurate bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms.

While specific crystal structure data for this compound is not publicly available, analysis of related indoline derivatives reveals key structural features. For example, the crystal structure of (E)1‐benzyl‐3‐((4 methoxyphenyl)imino)‐5‐methylindolin‐2‐one confirms the non-planar nature of the indoline ring system. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

One of the key insights from X-ray crystallography is the detailed view it provides of non-covalent interactions that organize molecules in the solid state. researchgate.netsemanticscholar.org For this compound, the N-H group is a potent hydrogen bond donor. wikipedia.org The crystal structure would reveal the precise geometry of these hydrogen bonds—including the N-H···A distance and the N-H-A angle (where A is the acceptor atom, likely the nitrogen of an adjacent molecule).

These interactions are the building blocks of larger, ordered structures known as supramolecular assemblies. rsc.orgnih.gov In the crystal lattice of amine-containing compounds, molecules are often linked by networks of hydrogen bonds, forming chains, sheets, or more complex three-dimensional architectures. semanticscholar.orgnih.gov For instance, the crystal structure of bis(2-isobutyrylamidophenyl)amine is governed by extensive N–H···O hydrogen bonding. researchgate.netsemanticscholar.org Similarly, the analysis of this compound crystals would map out its specific hydrogen bonding network, providing insight into how the molecules pack and interact in the solid state. These networks, along with potential π-π stacking interactions, are crucial for understanding the material's physical properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. Absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. uzh.chubbcluj.ro

Electronic Transitions and Chromophore Analysis

The part of a molecule responsible for light absorption is called a chromophore. uzh.ch In this compound, the chromophore is the substituted benzene ring fused to the nitrogen-containing pyrrolidine ring. The presence of the amino group (-NH) and the N-methyl group, which have non-bonding electrons (n electrons), and the aromatic ring, which has π electrons, allows for specific types of electronic transitions.

The primary transitions expected for this compound in the UV-Vis spectrum are π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. uzh.chlibretexts.org For aromatic systems like the one in this compound, these transitions are responsible for the main absorption peaks.

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions. uzh.ch

The amine and methyl groups act as auxochromes, which are substituents that modify the absorption of the chromophore. They can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. The electronic properties of this compound are expected to be similar to other aromatic amines like N-methylaniline, with modifications due to the fused ring structure. rsc.org

Table 2: General Electronic Transitions for Aromatic Amine Chromophores

| Transition Type | Orbitals Involved | Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | High | High (>10,000 L mol⁻¹ cm⁻¹) |

This table presents generalized information for the types of electronic transitions found in aromatic amines. uzh.chlibretexts.orgyoutube.com

Fluorescence spectroscopy could further characterize the electronic structure by measuring the light emitted as the excited molecule returns to its ground state. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and provides information about the excited state's nature and lifetime. Aromatic amines and indole derivatives are often fluorescent. openmedicinalchemistryjournal.com

Probing Environmental Interactions and Derivatization Effects

The chemical environment surrounding this compound can significantly influence its spectroscopic properties. These interactions, along with chemical derivatization, are powerful tools for the structural elucidation and analysis of the molecule and its derivatives. Techniques such as UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to these changes.

Environmental Interactions: Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts due to changes in the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org For a molecule like this compound, which possesses both a hydrogen bond donor (the amine group) and a polar heterocyclic system, solvatochromic shifts can provide valuable insights into its electronic structure and intermolecular interactions.

In polar solvents, it is anticipated that this compound would exhibit positive solvatochromism, characterized by a bathochromic (red) shift in its absorption maximum (λmax) with increasing solvent polarity. This is because the excited state of aromatic amines is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the π→π* transition. nih.gov

A hypothetical study on the solvatochromic behavior of this compound could yield data similar to that observed for other aromatic amines. The shifts in the UV-Visible absorption spectrum would correlate with solvent polarity parameters, such as the Reichardt ET(30) value.

Table 1: Representative Solvatochromic Shifts for an Aromatic Amine in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 290 |

| Dichloromethane | 8.93 | 305 |

| Acetone | 20.7 | 315 |

| Acetonitrile (B52724) | 37.5 | 318 |

| Ethanol | 24.5 | 325 |

| Methanol (B129727) | 32.7 | 328 |

| Water | 80.1 | 335 |

Fluorescence spectroscopy is also highly sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity for polar fluorophores like this compound. This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, a process known as solvent relaxation. Current time information in Bangalore, IN.

Derivatization Effects

Chemical derivatization is a technique used to modify a molecule to enhance its analytical properties, such as improving chromatographic separation, increasing volatility, or enhancing detection sensitivity in techniques like HPLC or GC-MS. mdpi.commdpi.com For this compound, the primary amine at the 6-position is a prime target for derivatization.

Common derivatizing agents for primary amines include acylating agents (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and reagents that introduce a chromophore or fluorophore. nih.gov

Acylation: Reaction with an acylating agent like acetic anhydride would convert the -NH2 group to an acetamido group (-NHCOCH3). This would be expected to cause a hypsochromic (blue) shift in the UV-Vis spectrum, as the lone pair on the nitrogen is delocalized into the acetyl group, reducing its electron-donating ability towards the aromatic ring. In ¹H NMR, the appearance of a new singlet for the methyl protons of the acetyl group and a downfield shift of the N-H proton would be observed. libretexts.org

Dansylation: Derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) attaches a highly fluorescent dansyl group to the amine. mdpi.com This significantly enhances the molecule's detectability by fluorescence spectroscopy and increases its mass for mass spectrometric analysis. The resulting sulfonamide would show characteristic signals in both NMR and mass spectra.

Silylation: Reaction with a silylating agent replaces the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the compound, making it more suitable for gas chromatography. mdpi.com

The effects of derivatization can be clearly observed in mass spectrometry. The derivatized molecule will have a higher molecular weight, and the fragmentation pattern will be influenced by the nature of the added group.

Table 2: Predicted Mass Spectrometry Changes upon Derivatization of this compound

| Derivative | Derivatizing Agent | Change in Molecular Weight (Δm/z) | Key Spectroscopic Feature Change |

| N-Acetyl-N'-methylindolin-6-amine | Acetic Anhydride | +42 | Appearance of a characteristic acetyl fragment (m/z 43) in MS/MS |

| N-Dansyl-N'-methylindolin-6-amine | Dansyl Chloride | +233 | Introduction of a strong fluorescent tag and a dominant dansyl fragment (m/z 170/171) |

| N-Trifluoroacetyl-N'-methylindolin-6-amine | Trifluoroacetic Anhydride | +96 | Addition of a highly electronegative group, useful for electron-capture detection in GC |

In NMR spectroscopy, derivatization alters the chemical shifts of nearby protons and carbons. For instance, acylation of the 6-amino group would change the electronic environment of the aromatic protons on the indoline ring, leading to predictable shifts in the ¹H and ¹³C NMR spectra. libretexts.org Probing these environmental and derivatization-induced spectroscopic changes is crucial for the unambiguous identification and quantification of this compound in complex mixtures.

Theoretical and Computational Investigations of N Methylindolin 6 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-Methylindolin-6-amine. DFT methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary sources of conformational flexibility are the puckering of the five-membered indolinic ring and the orientation of the N-methyl group. DFT calculations, often at levels of theory such as B3LYP with a 6-31G(d,p) basis set, can be used to identify the various stable conformers and the energy barriers between them. researchgate.netbeilstein-journals.org The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt.

Indoline (B122111) Ring Puckering: The five-membered ring of the indoline core is not planar and can adopt various envelope or twist conformations. Computational studies on similar heterocyclic systems have shown that these puckered conformations are energetically favored. nih.govnih.gov

N-Methyl Group Orientation: The methyl group attached to the indoline nitrogen can be oriented in different positions relative to the rest of the molecule, leading to distinct conformers with slightly different energies.

A hypothetical conformational analysis would likely reveal a preferred puckered conformation for the five-membered ring and a specific rotational position of the N-methyl group that minimizes steric interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amine) | 1.38 | ||

| N-C (methyl) | 1.47 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N-C (amine) | 122.0 | ||

| H-N-C (amine) | 118.0 | ||

| C-C-N-C (dihedral) | 180.0 (anti) or 0.0 (syn) |

Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Indices

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.ukyoutube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. researchgate.netresearchgate.net

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The LUMO is typically distributed over the aromatic ring and can indicate sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. inlibrary.uz

From these orbital energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 5.20 |

| Electron Affinity (A) | 0.80 |

| Electronegativity (χ) | 3.00 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 2.05 |

These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies, UV-Vis spectra)

DFT calculations can also be used to predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. rsc.orgarxiv.orgscm.com

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed. qunasys.com

IR Frequencies: The calculation of the vibrational frequencies of the molecule allows for the prediction of its infrared (IR) spectrum. The characteristic vibrational modes, such as N-H and C-N stretching, can be assigned to specific peaks in the experimental spectrum. libretexts.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scm.com It provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.5 - 7.2 |

| ¹H NMR | Chemical Shift (ppm) - N-CH₃ | ~2.8 |

| ¹H NMR | Chemical Shift (ppm) - Indoline CH₂ | 2.9 - 3.5 |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 150 |

| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | ~3400 |

| IR | Vibrational Frequency (cm⁻¹) - C-N Stretch | 1250-1350 |

| UV-Vis | λ_max (nm) | ~250, ~300 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Sampling and Dynamics in Different Environments

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule in different solvents (e.g., water, ethanol), it is possible to observe how the environment influences its preferred conformations and the dynamics of interconversion between them. uregina.ca This is crucial for understanding its behavior in realistic chemical and biological systems.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be employed to study how this compound molecules interact with each other. This can reveal tendencies for aggregation or self-assembly in solution. aps.org By analyzing the intermolecular forces, such as hydrogen bonding and van der Waals interactions, a detailed picture of its solution-phase behavior can be obtained. This information is particularly relevant for understanding its properties at higher concentrations.

The exploration of this compound extends into the realm of theoretical and computational chemistry, providing insights that are often inaccessible through experimental means alone. These computational approaches allow for a detailed examination of reaction mechanisms, the influence of the chemical environment, and the prediction of properties relevant to material science and catalysis.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for mapping out the intricate details of chemical reactions involving this compound. By simulating the reaction at a molecular level, researchers can identify key intermediates, transition states, and the energetic landscapes that govern the transformation of reactants to products.

Transition State Localization and Energy Barrier Calculations

A fundamental aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those based on density functional theory (DFT), are employed to locate these fleeting structures and calculate the associated energy barrier (activation energy). A lower energy barrier corresponds to a faster reaction rate.

For a hypothetical reaction involving the N-demethylation of this compound, computational studies can model the process and calculate the energy required to overcome the transition state. These calculations provide a quantitative measure of the reaction's feasibility under different conditions.

Table 1: Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |

| B3LYP | 6-31G(d) | None (Gas Phase) | 25.8 |

| M06-2X | def2-TZVP | PCM (Acetonitrile) | 22.1 |

| ωB97X-D | 6-311+G(d,p) | SMD (Water) | 21.5 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual research findings would be cited from specific studies.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can simulate the presence of a solvent and its effect on the energies of reactants, transition states, and products. For a molecule like this compound, which possesses both polar (the amine group) and nonpolar (the aromatic and aliphatic rings) regions, solvent polarity can play a crucial role. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby lowering the energy barrier and accelerating the reaction compared to a nonpolar solvent or the gas phase.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity)

Cheminformatics applies computational methods to analyze and predict the properties of chemical compounds. In the context of this compound, these techniques are valuable for exploring its potential in material science applications, moving beyond its biological role.

Descriptor Generation and Feature Selection for Material Properties

To build a predictive QSAR model, a set of numerical descriptors that capture the structural and electronic features of this compound must be generated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Once a large pool of descriptors is generated, feature selection algorithms are employed to identify the most relevant ones for predicting a specific material property, such as thermal stability, solubility in a polymer matrix, or electronic properties relevant to organic semiconductors. This process helps to create a robust and interpretable model.

Computational Screening for Catalytic or Material Precursor Applications

Computational screening allows for the rapid evaluation of a large number of compounds for a specific application, saving significant time and resources compared to experimental screening. This compound can be included in such virtual screening libraries to assess its potential as a precursor for advanced materials or as a ligand in catalysis. For example, its properties could be calculated and compared against a database of known precursors for organic light-emitting diodes (OLEDs) or as a ligand for metal catalysts in cross-coupling reactions. The screening would focus on properties like electronic structure, steric hindrance, and coordination ability.

Table 2: Illustrative Computational Screening Data for this compound as a Ligand Precursor

| Property | Calculated Value | Desirability for Catalysis |

| HOMO Energy | -5.2 eV | High (Good electron donation) |

| LUMO Energy | 1.8 eV | Moderate |

| N-atom Partial Charge | -0.45 e | High (Good coordination) |

| Steric Hindrance | Moderate | Application Dependent |

Note: The data in this table is hypothetical and for illustrative purposes. It represents the type of data that would be generated in a computational screening study.

This compound as a Chiral Auxiliary or Ligand Precursor

In stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The effectiveness of a chiral auxiliary stems from its own stable chiral structure, which creates a diastereomeric intermediate that biases subsequent reactions to occur from a less sterically hindered direction. wikipedia.orgbiosynth.com

While specific research detailing this compound as a widely-used chiral auxiliary is not extensively documented, its molecular architecture suggests significant potential. Indoline derivatives have been explored as chiral auxiliaries in diastereoselective alkylation reactions. acs.org The N-methyl group on the indoline nitrogen of this compound makes the molecule chiral. This inherent chirality, combined with the rigidity of the bicyclic indoline ring system, are key features for an effective chiral auxiliary. It could be temporarily attached to a prochiral substrate, influencing the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions, before being cleaved to yield an enantiomerically enriched product.

Furthermore, the nitrogen atoms within this compound make it an excellent candidate as a precursor for chiral ligands. Ligands are crucial in coordination chemistry and catalysis, and those with specific three-dimensional arrangements can facilitate highly selective asymmetric catalysis. chemrxiv.org The amine groups in this compound can be readily functionalized to create more complex multidentate ligands, such as pincer-type ligands that bind to a metal center through multiple atoms. rsc.org For example, the secondary amine could be part of an N-heterocyclic carbene (NHC) framework, while the exocyclic amine could be modified to coordinate with a metal, creating a bifunctional ligand capable of catalyzing reactions like asymmetric hydrogenation. chemrxiv.org The synthesis of metal complexes with amine-bisphenolate ligands, which are structurally related, highlights the utility of amine functionalities in creating stable and catalytically active metal centers. d-nb.info

Table 1: Potential Chiral Applications of this compound

| Application | Rationale | Potential Reaction Type |

|---|---|---|

| Chiral Auxiliary | Inherent chirality from N-methylation and rigid indoline scaffold. | Asymmetric alkylation, Asymmetric aldol reactions. |

Role in the Synthesis of Complex Organic Scaffolds

The construction of intricate molecular frameworks is a cornerstone of modern organic chemistry. Heterocyclic compounds, in particular, are considered "privileged structures" as they are prevalent in a vast number of pharmacologically active compounds and functional materials. sigmaaldrich.com this compound serves as a valuable heterocyclic building block for creating more elaborate molecular architectures. sigmaaldrich.comcymitquimica.com

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs) are of significant interest due to their unique electronic and optical properties, with applications in materials science for (opto)electronic and (photo)catalytic devices. nih.govarxiv.org The synthesis of these systems often relies on the strategic annulation (ring-forming) reactions of smaller aromatic or heterocyclic precursors. rsc.org